Sitagliptin impurity 79

Catalog No.
S13965815
CAS No.
M.F
C24H23F6N5O2
M. Wt
527.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sitagliptin impurity 79

Product Name

Sitagliptin impurity 79

IUPAC Name

(3R)-3-[[(1S)-2-hydroxy-1-phenylethyl]amino]-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one

Molecular Formula

C24H23F6N5O2

Molecular Weight

527.5 g/mol

InChI

InChI=1S/C24H23F6N5O2/c25-17-11-19(27)18(26)9-15(17)8-16(31-20(13-36)14-4-2-1-3-5-14)10-22(37)34-6-7-35-21(12-34)32-33-23(35)24(28,29)30/h1-5,9,11,16,20,31,36H,6-8,10,12-13H2/t16-,20-/m1/s1

InChI Key

HWYDBEVIJSLSSI-OXQOHEQNSA-N

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(CO)C4=CC=CC=C4

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N[C@H](CO)C4=CC=CC=C4

Sitagliptin impurity 79, also known as 2-(2,3,6-Trifluorophenyl)acetic acid, is a chemical compound associated with the pharmaceutical drug Sitagliptin, which is a dipeptidyl peptidase-4 inhibitor used for managing type 2 diabetes mellitus. The compound has a molecular formula of C9H6F3O2C_9H_6F_3O_2 and a molecular weight of approximately 220.14 g/mol. It is classified under various chemical databases with the CAS number 114152-23-7. Sitagliptin impurity 79 is significant in pharmaceutical research and development, particularly in the context of drug purity and efficacy assessments .

Typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide.
  • Nucleophilic substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.

These reactions are important for synthesizing derivatives that may enhance the biological activity or alter the pharmacokinetic properties of the compound.

Sitagliptin impurity 79 can be synthesized through various methods, including:

  • Direct Fluorination: Introducing fluorine atoms into phenolic compounds to yield trifluorophenyl derivatives.
  • Carboxylation Reactions: Using carbon dioxide in the presence of a base to convert suitable precursors into carboxylic acids.
  • Multi-step Organic Synthesis: Combining several organic reactions to construct the desired structure from simpler molecules.

The precise synthetic routes may vary based on the desired purity and yield requirements .

Sitagliptin impurity 79 serves several applications within pharmaceutical research:

  • Quality Control: It is used as a reference standard for testing the purity of Sitagliptin formulations.
  • Research Tool: Investigating the effects of impurities on drug efficacy and safety.
  • Pharmaceutical Development: Understanding how impurities influence pharmacodynamics and pharmacokinetics.

Its role in ensuring drug quality makes it crucial for regulatory compliance in pharmaceutical manufacturing .

Interaction studies involving Sitagliptin impurity 79 focus on its potential effects when combined with other compounds, particularly in formulations containing Sitagliptin. These studies aim to:

  • Assess how impurities affect the stability and effectiveness of the primary drug.
  • Investigate any synergistic or antagonistic effects that may arise from concurrent administration with other antidiabetic agents.

Understanding these interactions is vital for optimizing therapeutic strategies and minimizing adverse effects .

Sitagliptin impurity 79 shares structural similarities with several other compounds, which can be compared based on their chemical properties and biological activities. Here are some notable similar compounds:

Compound NameChemical StructureUnique Features
Sitagliptin Impurity BC16H16F5N5OKnown as Defluoro Sitagliptin; another impurity of Sitagliptin .
Sitagliptin Ketoamide ImpurityC16H12F6N4O2A ketoamide derivative that may exhibit different biological activities .
2-(Trifluoromethyl)phenylacetic acidC9H8F3O2Similar trifluorophenyl structure but different functional groups .

Uniqueness

Sitagliptin impurity 79 is unique due to its specific trifluorophenyl acetic acid structure, which influences its interaction profile and potential biological activity compared to other related impurities. Its role in quality control for Sitagliptin formulations further emphasizes its significance in pharmaceutical applications.

XLogP3

2.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

527.17559397 g/mol

Monoisotopic Mass

527.17559397 g/mol

Heavy Atom Count

37

Dates

Modify: 2024-08-10

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